2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a piperidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Thiazole Ring: The thiazole ring can be formed by reacting α-haloketones with thiourea under basic conditions.
Coupling Reactions: The triazole and thiazole rings are then coupled together using suitable coupling agents such as EDCI or DCC.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-[(3-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 2-methyl-5-[(4-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Uniqueness
The uniqueness of 2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-methyl-5-[(3-methylpiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-13(2)16-7-9-17(10-8-16)18(24-11-5-6-14(3)12-24)19-20(26)25-21(27-19)22-15(4)23-25/h7-10,13-14,18,26H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSKSYDSPYWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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